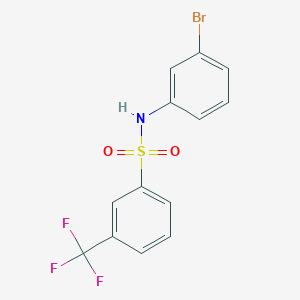![molecular formula C19H17N3O3S B262859 N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B262859.png)
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide, also known as MPOA, is a chemical compound that has gained significant attention in the field of scientific research. MPOA is a potent inhibitor of the enzyme thymidylate synthase, which is responsible for the synthesis of DNA.
Mécanisme D'action
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide inhibits thymidylate synthase by binding to its active site and preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This results in the depletion of dTMP, which is required for DNA synthesis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a potent inhibitory effect on thymidylate synthase, leading to the suppression of cancer cell growth. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of autoimmune diseases. However, this compound has also been shown to have cytotoxic effects on normal cells, which may limit its use as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide is its potent inhibitory effect on thymidylate synthase, which makes it a promising candidate for the development of anticancer drugs. However, one limitation is its cytotoxicity, which may limit its use in vivo. In addition, this compound is a relatively complex compound to synthesize, which may limit its availability for research purposes.
Orientations Futures
Future research on N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide could focus on optimizing its chemical structure to improve its efficacy and reduce its cytotoxicity. In addition, further studies could investigate the potential use of this compound in combination with other anticancer agents to enhance its therapeutic effects. Finally, research could also focus on the development of novel delivery systems for this compound to improve its bioavailability and reduce its toxicity.
Méthodes De Synthèse
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-methylphenyl hydrazine with ethyl 2-bromoacetate to produce ethyl 2-(4-methylphenyl)hydrazinecarboxylate. This intermediate is then reacted with thioacetic acid to produce N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. Finally, this compound is reacted with 2-bromo-5-(4-methylphenyl)-1,3,4-oxadiazole to produce this compound.
Applications De Recherche Scientifique
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has been extensively studied for its potential use as an anticancer agent. Thymidylate synthase is an essential enzyme for the growth and proliferation of cancer cells, and this compound has been shown to inhibit its activity, leading to the suppression of cancer cell growth. In addition to its anticancer properties, this compound has also been investigated for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis.
Propriétés
Formule moléculaire |
C19H17N3O3S |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-[4-[2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C19H17N3O3S/c1-12-3-5-15(6-4-12)18-21-22-19(25-18)26-11-17(24)14-7-9-16(10-8-14)20-13(2)23/h3-10H,11H2,1-2H3,(H,20,23) |
Clé InChI |
ISZAOJXDKRBFKD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)NC(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





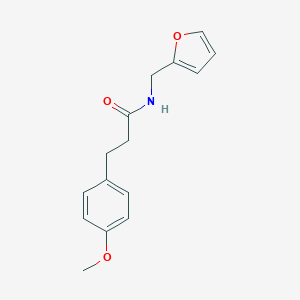

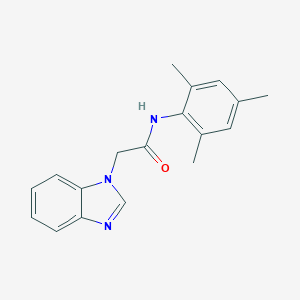


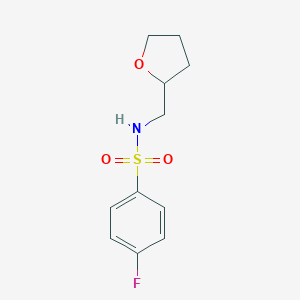

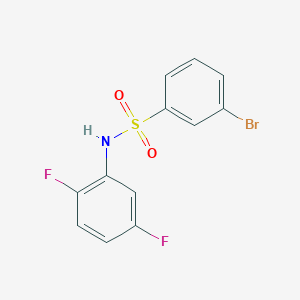
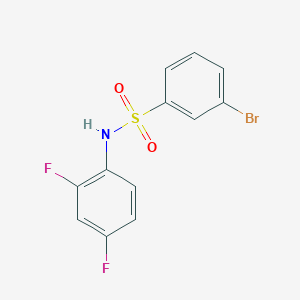

![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)
